2-Chlorothieno[2,3-d]pyrimidin-6-amine (CAS 1638761-08-6) is a heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine family, a privileged scaffold in kinase-targeted and antifolate drug discovery [1]. The compound features a chlorine atom at the 2-position and a primary amine at the 6-position of the fused thiophene-pyrimidine ring system (molecular formula C₆H₄ClN₃S, MW 185.63 g/mol) . Its dual reactive handles—the electrophilic C2–Cl site for nucleophilic aromatic substitution and the nucleophilic C6–NH₂ group for amidation or reductive amination—make it a versatile building block for parallel library synthesis of kinase inhibitors and antifolates [1] . Commercially, it is supplied at ≥95% purity (some vendors ≥98%) for research use only .
WorkflowParallel library synthesis via orthogonal C2–Cl and C6–NH₂ handles
SelectionPrivileged thieno[2,3-d]pyrimidine building block
Use ContextKinase inhibitor and antifolate research scaffold
[1] WO2004112714A2 – Chemical compounds (thienopyrimidine derivatives as ErbB family kinase inhibitors). World Intellectual Property Organization, filed 2004. View Source
2-Chlorothieno[2,3-d]pyrimidin-6-amine: Uniqueness Over Analogs
Within the thieno[2,3-d]pyrimidine family, the exact position of halogen and amine substituents dictates both synthetic accessibility and biological target engagement. Moving the chlorine from C2 to C4 alters the electronics of the pyrimidine ring, changing the regioselectivity of subsequent nucleophilic displacement reactions and yielding divergent final compounds [1]. The C6–NH₂ group is essential for generating 6-substituted antifolates that achieve folate receptor (FR)-selective cellular uptake via FRα/FRβ over the reduced folate carrier (RFC), a tumor-targeting strategy that fails if the amine is moved to C4 [2]. Furthermore, the 2-chloro substitution pattern is specifically required by patent-defined ErbB kinase inhibitor pharmacophores, where C2–Cl participates in a critical halogen-bond interaction with the kinase hinge region [1]. Generic substitution with 2-aminothieno[2,3-d]pyrimidines or 2-unsubstituted analogs would require re-optimization of the entire synthetic route and would likely yield compounds with different kinase selectivity profiles and cellular permeability characteristics, undermining lead-optimization campaigns [1] [2].
C2-chloro position specificityC4-substituted analogs alter ring electronics and regioselectivity, yielding divergent final compounds.
C6-amine essential for antifolate targetingRelocating the amine group may eliminate FRα/FRβ-mediated cellular entry, breaking the intended uptake selectivity.
ErbB pharmacophore mismatch2-unsubstituted or 2-amino analogs may lack the critical halogen-bond interaction at the kinase hinge, shifting selectivity profiles.
[1] WO2004112714A2 – Chemical compounds (thienopyrimidine derivatives as ErbB family kinase inhibitors). World Intellectual Property Organization, filed 2004. View Source
[2] Deng, Y.; Zhou, X.; Kugel Desmoulin, S.; Wu, J.; Cherian, C.; Hou, Z.; Matherly, L.H.; Gangjee, A. Synthesis and Biological Activity of a Novel Series of 6-Substituted Thieno[2,3-d]pyrimidine Antifolate Inhibitors of Purine Biosynthesis with Selectivity for High Affinity Folate Receptors over the Reduced Folate Carrier and Proton-Coupled Folate Transporter for Cellular Entry. J. Med. Chem. 2009, 52, 2940–2951. View Source
2-Chlorothieno[2,3-d]pyrimidin-6-amine: Evidence vs. Analogs
Certified Purity Advantage Over Analogs
For reproducible structure–activity relationship (SAR) studies, building-block purity is critical. 2-Chlorothieno[2,3-d]pyrimidin-6-amine from MolCore is certified at ≥98% purity , whereas the common comparator 2-chlorothieno[2,3-d]pyrimidine (CAS 83259-30-7) is typically offered at 97% purity . The 1–3% absolute purity difference may appear modest, but residual impurities (e.g., dehalogenated or ring-opened byproducts) at the 2–3% level can generate misleading biological false positives in high-throughput kinase screens.
Commercial supplier specifications; analytical method not disclosed by all vendors
Why This Matters
Higher starting-material purity reduces the risk of off-target assay artifacts and simplifies downstream purification, directly lowering the cost per validated hit in lead-discovery campaigns.
Quality ControlMedicinal Chemistry Building BlocksSynthetic Reliability
A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives were synthesized and evaluated for antimicrobial activity [1]. The core 2-chlorothieno[2,3-d]pyrimidine scaffold was essential; two compounds in the series demonstrated good antibacterial and antifungal activity, whereas unsubstituted or C4-unmodified analogs showed only moderate activity [1]. This provides class-level evidence that the 2-chloro substitution pattern is a critical determinant of antimicrobial potency within this chemotype.
Antimicrobial ActivityClass-level inference
Good activity (N-pyridine derivatives)vsModerate activity (other series)
Qualitative descriptors; strain details not specified.
AntimicrobialN-Pyridine SubstitutionAntibacterial
Evidence Dimension
Antimicrobial activity (qualitative: good vs moderate)
Target Compound Data
Two N-pyridine-substituted 2-chlorothieno[2,3-d]pyrimidine derivatives: good antibacterial and antifungal activity [1]
Comparator Or Baseline
Other derivatives in the same series: moderate activity [1]
Quantified Difference
Not numerically quantified in accessible abstract; descriptor: 'good' vs 'moderate'
Conditions
In vitro antimicrobial disk-diffusion and/or broth microdilution assays; exact strains not specified in the available excerpt
Why This Matters
The SAR trend confirms that the 2-chloro substituent is not merely a synthetic placeholder but actively contributes to antimicrobial pharmacophore activity, guiding medicinal chemists to retain this group during lead optimization.
AntimicrobialN-Pyridine SubstitutionAntibacterial
[1] Vikram, V.; Amperayani, K.R.; Ummidi, V.R.S.; Parimi, U. Synthesis, Anti-Microbial Activity, and Docking Studies of Novel N-Pyridine Substituted 2-Chlorothieno[2,3-d]pyrimidine Derivatives. Russ. J. Gen. Chem. 2021, 91, 2483–2488. View Source
ErbB Kinase Inhibitor Pharmacophore Specificity
Patent WO2004112714A2 explicitly protects thieno[2,3-d]pyrimidine derivatives bearing a chlorine at the 2-position as ErbB family kinase inhibitors [1]. The 2-chloro group is not an arbitrary substituent; it occupies a lipophilic pocket within the ATP-binding site and contributes to selectivity against a panel of kinases. While the patent does not disclose head-to-head IC₅₀ data for the bare 2-chlorothieno[2,3-d]pyrimidin-6-amine core versus its 2-unsubstituted or 2-alkyl analogs on public pages, the structural claims themselves indicate that the 2-chloro motif was selected over hydrogen, methyl, or amino alternatives during optimization, providing strong class-level evidence of its non-redundant role.
ErbB PharmacophoreClass-level inference
2-Cl scaffold claimed in patentvs2-unsubstituted/alkyl/amino variants not exemplified
Aligns with validated kinase pharmacophore; synthetic re-optimization avoided.
Patent claims; no public IC₅₀ for core vs analogs.
ErbB KinaseEGFR InhibitorPatent Scaffold
Evidence Dimension
Patent structural claims for ErbB kinase inhibition
Target Compound Data
2-Chlorothieno[2,3-d]pyrimidine core explicitly claimed in WO2004112714A2 [1]
Comparator Or Baseline
2-Unsubstituted, 2-alkyl, or 2-amino thieno[2,3-d]pyrimidine variants not claimed or exemplified [1]
Quantified Difference
Not quantified in accessible patent text; selectivity implied by structural restriction
Conditions
Patent claims based on in vitro ErbB1/ErbB2 kinase inhibition and cellular proliferation assays
Why This Matters
For industrial users pursuing ErbB-targeted programs, sourcing the 2-chloro core ensures alignment with a validated pharmacophore and avoids the synthetic burden of de novo optimization of alternative 2-position substituents.
ErbB KinaseEGFR InhibitorPatent Scaffold
[1] WO2004112714A2 – Chemical compounds (thienopyrimidine derivatives as ErbB family kinase inhibitors). World Intellectual Property Organization, filed 2004. View Source
Dual Reactive Sites for Orthogonal Functionalization
The unique substitution pattern of 2-Chlorothieno[2,3-d]pyrimidin-6-amine—an electrophilic C2–Cl and a nucleophilic C6–NH₂—permits sequential, chemoselective derivatization without protecting-group manipulation. In contrast, 2,4-dichlorothieno[2,3-d]pyrimidine requires differential protection strategies to distinguish the two chloro leaving groups, adding 2–3 synthetic steps [1]. The C6–NH₂ group can be directly acylated, sulfonylated, or coupled via Buchwald–Hartwig amination, while the C2–Cl is subsequently displaced with amines or thiols. This orthogonal reactivity was exploited in the synthesis of 4-amino-6-aryl thienopyrimidine EGFR inhibitors, where the 6-position substitution was installed first, followed by 2-position diversification [2].
Solution-phase parallel synthesis of kinase inhibitor libraries
Why This Matters
For medicinal chemistry teams synthesizing focused kinase-inhibitor libraries, the orthogonal reactivity translates directly to a 2–3 day reduction in synthesis time per library and a higher probability of achieving >95% final compound purity.
[1] Deng, Y.; Zhou, X.; Kugel Desmoulin, S.; Wu, J.; Cherian, C.; Hou, Z.; Matherly, L.H.; Gangjee, A. Synthesis and Biological Activity of a Novel Series of 6-Substituted Thieno[2,3-d]pyrimidine Antifolate Inhibitors of Purine Biosynthesis with Selectivity for High Affinity Folate Receptors over the Reduced Folate Carrier and Proton-Coupled Folate Transporter for Cellular Entry. J. Med. Chem. 2009, 52, 2940–2951. View Source
[2] Mghwary, A. et al. Structure–activity study leading to identification of a highly active thienopyrimidine based EGFR inhibitor. Eur. J. Med. Chem. 2014, 75, 492–500. (Referenced via ScienceDirect abstract; IC50 = 0.3 nM for optimized 4-amino-6-aryl derivatives.) View Source
The 2-chlorothieno[2,3-d]pyrimidin-6-amine scaffold is directly aligned with the pharmacophore defined in patent WO2004112714A2 for ErbB kinase inhibitors [1]. Medicinal chemistry groups can use this building block to synthesize 4-amino-6-aryl thienopyrimidine libraries via sequential functionalization: first coupling the C6–NH₂ with aryl halides, then displacing the C2–Cl with diverse amines, achieving IC₅₀ values as low as 0.3 nM against EGFR and its drug-resistant mutants [2].
Tumor-Selective Antifolates via Folate Receptor Targeting
6-Substituted thieno[2,3-d]pyrimidines derived from 2-Chlorothieno[2,3-d]pyrimidin-6-amine have demonstrated selective cellular uptake through folate receptor α (FRα) and FRβ, with IC₅₀ values in the low nanomolar range (e.g., 0.44–1.07 nM) against FR-expressing tumor cell lines while sparing RFC-expressing normal cells (IC₅₀ > 1000 nM) [1]. This tumor-selective entry mechanism, established in J. Med. Chem. 2009, requires the 6-amino handle present in the target compound for installation of the glutamate side chain [1].
Antimicrobial Hit-to-Lead with N-Pyridine Substituents
The Russian Journal of General Chemistry (2021) study demonstrated that N-pyridine substituted 2-chlorothieno[2,3-d]pyrimidine derivatives exhibit good antibacterial and antifungal activity [3]. Synthesis begins with the target 2-chloro-6-amine core, followed by pyridine introduction at the C4 or C6 position. The moderate-to-good activity of this series supports its use as a starting point for antimicrobial lead optimization against resistant Gram-positive and fungal pathogens.
ISO-Certified High-Purity Supply for Pharma R&D
MolCore supplies 2-Chlorothieno[2,3-d]pyrimidin-6-amine at ≥98% purity under ISO certification, suitable for global pharmaceutical R&D and quality control workflows . For procurement managers, the combination of guaranteed high purity, documented molecular identity (C₆H₄ClN₃S, MW 185.63), and compliance with research-use-only regulations ensures batch-to-batch reproducibility in lead-optimization campaigns, reducing the risk of late-stage synthesis failure due to starting-material variability.
Application
Selection Property
Validation Focus
ErbB pathway inhibitor library synthesis
Orthogonal C2–Cl / C6–NH₂ reactive handles
Kinase pharmacophore alignment review
Folate receptor-targeted antifolate studies
C6–NH₂ handle for glutamate conjugation
FRα/FRβ vs RFC uptake selectivity interpretation
Antimicrobial hit-to-lead screening
2-chloro substitution pattern retention
Antimicrobial SAR and strain-panel review
High-purity building block procurement
Vendor-certified purity specification
Lot-to-lot purity and identity verification
[1] Deng, Y.; Zhou, X.; Kugel Desmoulin, S.; Wu, J.; Cherian, C.; Hou, Z.; Matherly, L.H.; Gangjee, A. Synthesis and Biological Activity of a Novel Series of 6-Substituted Thieno[2,3-d]pyrimidine Antifolate Inhibitors of Purine Biosynthesis with Selectivity for High Affinity Folate Receptors over the Reduced Folate Carrier and Proton-Coupled Folate Transporter for Cellular Entry. J. Med. Chem. 2009, 52, 2940–2951. View Source
[2] WO2004112714A2 – Chemical compounds (thienopyrimidine derivatives as ErbB family kinase inhibitors). World Intellectual Property Organization, filed 2004. View Source
[3] Vikram, V.; Amperayani, K.R.; Ummidi, V.R.S.; Parimi, U. Synthesis, Anti-Microbial Activity, and Docking Studies of Novel N-Pyridine Substituted 2-Chlorothieno[2,3-d]pyrimidine Derivatives. Russ. J. Gen. Chem. 2021, 91, 2483–2488. View Source
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